molecular formula C14H16N4O4 B1203922 2,7-Diaminomitosene CAS No. 78598-43-3

2,7-Diaminomitosene

Numéro de catalogue B1203922
Numéro CAS: 78598-43-3
Poids moléculaire: 304.3 g/mol
Clé InChI: SMCLMIIQNWUTHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,7-Diaminomitosene is a derivative of Mitomycin C, which is an antitumor antibiotic . It is a monofunctional Mitomycin C derivative that alkylates DNA in the major groove .


Synthesis Analysis

2,7-Diaminomitosene is the major metabolite of Mitomycin C in tumor cells, generated by the reduction of Mitomycin C . It alkylates DNA in the cell in situ, forming an adduct at the N7 position of 2‘-deoxyguanosine (2,7-DAM-dG-N7) .


Molecular Structure Analysis

The molecular formula of 2,7-Diaminomitosene is C14H16N4O4 . The molecular weight is 304.30 g/mol . The structure of 2,7-Diaminomitosene was determined by LC−ESIMS and differential UV spectroscopy .


Chemical Reactions Analysis

Upon reductive activation, 2,7-Diaminomitosene alkylates DNA monofunctionally to form a heat-labile adduct . A guanine-N7−2,7-DAM adduct was isolated from the drug−DNA complex upon heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Diaminomitosene include a molecular weight of 304.30 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 .

Applications De Recherche Scientifique

Cancer Chemotherapy

2,7-Diaminomitosene is a significant metabolite of Mitomycin C (MC), a chemotherapeutic agent. MC is known for its cytotoxic and mutagenic properties, primarily used in cancer treatment due to its ability to alkylate DNA and form cross-links . 2,7-DAM, while also capable of DNA alkylation, forms two monoadducts compared to the seven DNA adducts formed by MC . This difference in adduct formation suggests a distinct biological role for 2,7-DAM in chemotherapy research, potentially offering a different mechanism of action or toxicity profile compared to MC.

DNA Damage and Repair Mechanisms

The study of 2,7-DAM’s interaction with DNA provides insights into error-free and error-prone translesion synthesis (TLS) in human cells . By comparing the biological effects of dG-N2 adducts formed by MC and 2,7-DAM, researchers can understand the roles of different polymerases in TLS. For instance, polymerase κ is suggested to play a major role in the TLS of these adducts, predominantly carrying out error-free TLS . This research is crucial for developing strategies to mitigate the mutagenic effects of DNA damage.

Mutagenicity Studies

2,7-DAM’s mutagenic potential has been evaluated by analyzing the mutation frequencies of dG-N2 adducts formed by MC and 2,7-DAM. The studies indicate that 2,7-DAM is a stronger replication block than its parent compound MC, and both adducts are mutagenic with G → T transversions being the most common type of mutation . Understanding the mutagenic effects of 2,7-DAM is essential for assessing its safety and efficacy as a therapeutic agent.

Comparative Toxicology

Comparing the toxicological profiles of MC and 2,7-DAM can help identify less harmful alternatives for cancer treatment. While MC is known for its potent antitumor properties, 2,7-DAM’s reduced mutagenicity suggests it may be a safer option .

Molecular Biology Research Tools

2,7-DAM’s interactions with DNA also make it a useful tool in molecular biology research, particularly in studies focused on DNA replication and repair mechanisms. Its use in constructing single-stranded plasmids for replication in human cells aids in understanding the cellular responses to DNA damage .

Biochemical Assays Development

The biochemical behavior of 2,7-DAM, especially its interactions with DNA polymerases, can be utilized to develop assays that measure the efficiency and fidelity of DNA replication and repair enzymes .

Mécanisme D'action

Target of Action

2,7-Diaminomitosene (2,7-DAM) is a major metabolite of Mitomycin C (MC) in tumor cells . The primary target of 2,7-DAM is DNA, specifically the N7 position of 2’-deoxyguanosine . This interaction with DNA is crucial for its biological effects.

Mode of Action

2,7-DAM alkylates DNA upon reductive activation, forming an adduct at the N7 position of 2’-deoxyguanosine . This alkylation process is a result of the compound’s interaction with its DNA target.

Biochemical Pathways

The biochemical pathway of 2,7-DAM involves the reductive bioactivation of MC, from which 2,7-DAM is generated . This reduction process is crucial for the formation of DNA adducts. The formation of these adducts supports the hypothesis that the reduction of MC is a key step in its mechanism of action .

Pharmacokinetics

The pharmacokinetics of MC, from which 2,7-DAM is derived, demonstrate a rapid, biphasic elimination pattern with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . .

Result of Action

The result of 2,7-DAM’s action is the formation of DNA adducts . . This suggests that 2,7-DAM has a different impact on cellular processes compared to MC.

Action Environment

The action of 2,7-DAM, like that of MC, is influenced by environmental factors such as pH and nucleophile concentration . For example, at pH 6.5, 2,7-DAM is essentially the only metabolite formed, whereas from pH 6.8 to 8.0, other metabolites increase in quantity as 2,7-DAM decreases . This suggests that the action, efficacy, and stability of 2,7-DAM can be influenced by the conditions of its environment.

Propriétés

IUPAC Name

(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLMIIQNWUTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999874
Record name (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78598-43-3
Record name 2,7-Diaminomitosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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